[1-(Adamantan-1-yl)ethyl](benzyl)amine hydrochloride
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a method for synthesizing bis-[1-(adamantan-1-yl)ethyl]amine hydrochloride under laboratory conditions was developed . The resulting azomethine was reduced by NaBH4 to corresponding amine, which was converted to the hydrochloride by passing dry HCl through its CH2Cl2 solution .Molecular Structure Analysis
The molecular structure of “1-(Adamantan-1-yl)ethylamine hydrochloride” consists of an adamantane core with an ethyl group attached to one of the carbon atoms. This ethyl group is further substituted with a benzylamine group.Chemical Reactions Analysis
While specific chemical reactions involving “1-(Adamantan-1-yl)ethylamine hydrochloride” are not detailed in the search results, the compound’s structure suggests it could participate in various chemical reactions. For example, the amine group could engage in reactions typical for amines, such as acid-base reactions or nucleophilic substitutions .Scientific Research Applications
Synthesis of Unsaturated Adamantane Derivatives
Adamantane derivatives, including 1-(Adamantan-1-yl)ethylamine hydrochloride
, have been used in the synthesis of unsaturated adamantane derivatives . These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Development of Novel Methods for Preparation
The high reactivity of adamantane derivatives offers extensive opportunities for the development of novel methods for their preparation . This includes the synthesis of unsaturated adamantane derivatives, which can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
Polymerization Reactions
Adamantane derivatives are used in polymerization reactions . The high reactivity of these compounds offers extensive opportunities for their utilization in the synthesis of various functional adamantane derivatives and monomers .
Quantum-Chemical Calculations
Adamantane derivatives are used in quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .
Chan–Lam N-Arylation
Adamantane-containing amines, such as 1-(Adamantan-1-yl)ethylamine hydrochloride
, have been used in the Chan–Lam N-Arylation . This method for C sp 2–N bond formation is based on the copper (II)-catalyzed reaction of amines with arylboronic acids .
Antibacterial Activity
Some adamantane derivatives have shown antibacterial activity . While the specific antibacterial activity of 1-(Adamantan-1-yl)ethylamine hydrochloride
is not mentioned, it’s possible that it could have similar properties.
properties
IUPAC Name |
1-(1-adamantyl)-N-benzylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N.ClH/c1-14(20-13-15-5-3-2-4-6-15)19-10-16-7-17(11-19)9-18(8-16)12-19;/h2-6,14,16-18,20H,7-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUKRIDSXUSCOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Adamantan-1-yl)ethyl](benzyl)amine hydrochloride |
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